2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride
Overview
Description
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride is a chemical compound belonging to the thiazole class Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles with different alkyl or aryl groups.
Scientific Research Applications
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in various chemical reactions and processes.
Biology: Thiazole derivatives exhibit biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: This compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Thiazole compounds are used in the development of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-YL)-acetamide hydrochloride is compared with other similar thiazole derivatives, such as:
Thiazole: The parent compound with a sulfur and nitrogen atom in the ring.
Thiazolidine: A reduced form of thiazole.
Thiazole Sulfone: An oxidized form of thiazole.
Uniqueness: What sets this compound apart from other thiazole derivatives is its specific substitution pattern and the presence of the chloroacetyl group, which can influence its reactivity and biological activity.
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Properties
IUPAC Name |
2-chloro-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S.ClH/c6-1-3(9)7-5-8-4(10)2-11-5;/h1-2H2,(H,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBGJHHUSWNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)CCl)S1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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